![molecular formula C16H11Br2F3N2OS B1371621 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide CAS No. 1210389-46-0](/img/structure/B1371621.png)

2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Overview

Description

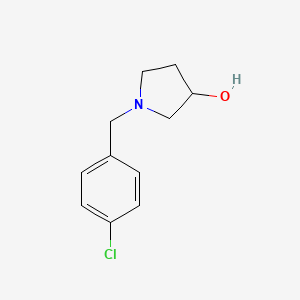

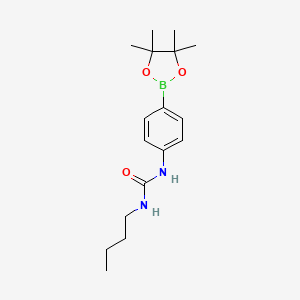

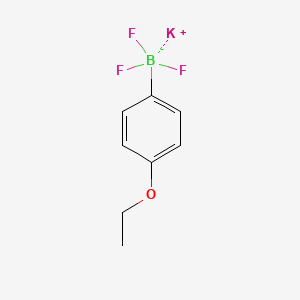

This compound is a chemical with the CAS Number: 1210389-46-0 . It has a molecular weight of 496.15 . The IUPAC name for this compound is 2-{2-[4-bromo-2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenol hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10BrF3N2OS.BrH/c17-9-5-6-12(11(7-9)16(18,19)20)21-15-22-13(8-24-15)10-3-1-2-4-14(10)23;/h1-8,23H,(H,21,22);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a boiling point of 235-240 .Scientific Research Applications

Hydrogen-Bonding Networks

One significant area of research involves the examination of hydrogen-bonding networks in 2-amino-4-phenyl-1,3-thiazoles, which includes derivatives similar to the compound . Studies have revealed a variety of different packing motifs in these compounds, influenced by hydrogen-bonding interactions such as N-H...O, N-H...S, and N-H...Br associations (Lynch, McClenaghan, Light, & Coles, 2002).

Synthesis and Reaction with Thiocarbamides

Research has been conducted on the synthesis of thiazoles and thiazolidin-2-ones, exploring the reactivity of similar bromo and fluoro substituted phenyl compounds with thiocarbamides. These studies provide insights into the nucleophilic substitution reactions and the potential chemical applications of these compounds (Potikha, Turov, & Kovtunenko, 2008).

Fungicidal Properties

Another research direction involves examining the fungicidal properties of 2-amino-4-aryl thiazoles. Incorporating bromine into the thiazole nuclei, as in the case of the compound , has been hypothesized to augment fungicidal activities. This research aligns with efforts to develop more effective fungicides (Mahapatra, 1956).

Fluorescence Properties

Studies on substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles have revealed significant fluorescence properties. These properties include large bathochromic shifts in absorption and emission bands, influenced by intramolecular hydrogen bonding. This research is relevant to the development of new fluorescent materials and sensors (Kammel et al., 2019).

Anticancer Activity

A related area of study involves the synthesis of new thiazole compounds and testing their anticancer activity. The incorporation of different functional groups, similar to those in the compound of interest, has shown promise in anticancer research, particularly against breast cancer cells (Sonar et al., 2020).

Safety And Hazards

properties

IUPAC Name |

2-[2-[4-bromo-2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrF3N2OS.BrH/c17-9-5-6-12(11(7-9)16(18,19)20)21-15-22-13(8-24-15)10-3-1-2-4-14(10)23;/h1-8,23H,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPGGUJINMLHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)Br)C(F)(F)F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)